molecular formula C9H8N2O B1346487 4-Methoxycinnoline CAS No. 3397-78-2

4-Methoxycinnoline

Cat. No. B1346487
CAS RN: 3397-78-2
M. Wt: 160.17 g/mol
InChI Key: XVPKWOIIQKBTFD-UHFFFAOYSA-N
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Description

4-Methoxycinnoline, also known as 4-Cinnolinyl methyl ether, is a chemical compound with the molecular formula C9H8N2O .


Synthesis Analysis

The synthesis of cinnoline derivatives, including 4-Methoxycinnoline, has been a subject of considerable research. These derivatives have been found to possess potent antimicrobial activity, particularly against gram-positive strains and fungi, through their interaction with the cell wall and DNA structures .


Molecular Structure Analysis

The molecular structure of 4-Methoxycinnoline consists of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. The molecular weight of this compound is 160.17 g/mol .


Chemical Reactions Analysis

In the N-oxidation of 4-chlorocinnoline and 4-methoxycinnoline, the yields of 2-oxides were much more compared with those of 1-oxides . The reaction used in a titration can be an acid–base reaction, a precipitation reaction, or an oxidation–reduction reaction .

Scientific Research Applications

Antioxidant and Biological Activities

Ferulic acid, a compound related to 4-methoxycinnoline, is known for its antioxidant properties and potential health benefits against disorders linked to oxidative stress, such as cancer, diabetes, and neurodegenerative diseases. This review highlights the antioxidant properties of ferulic acid, its occurrence in foods, and its various biological activities, including its distribution, structural patterns, and bioactivities in food research (Silva & Batista, 2017).

Applications in Cancer Research

4-Hydroxy-3-methoxycinnamic acid, another variant of 4-methoxycinnoline, has shown promise in cancer research. A study on novel synthesized ferulic acid derivatives demonstrated significant cytotoxic and apoptotic effects on leukemia cell lines, indicating potential for pharmacological applications in cancer treatment (Ünver & Cantürk, 2018).

Anti-Obesity and Anti-Hyperglycemic Properties

A study exploring 4-hydroxy-3-methoxycinnamic acid (ferulic acid) revealed its anti-obesity and anti-hyperglycemic properties. This compound exhibited beneficial metabolic effects, including protection against diet-induced weight gain, reduced food intake, and improved overall metabolic phenotype in mice. The study provides insights into the molecular mechanisms mediating these effects, such as the modulation of hypothalamic orexigenic neuropeptides and the inactivation of the transcription factor FoxO1 (Kinyua et al., 2018).

Analytical Methodologies for Quantification

Ferulic acid's widespread occurrence in the plant world has led to interest in its extraction from agricultural waste. This paper provides an overview of analytical methodologies developed for the quantification of ferulic acid and its oligomers, highlighting its potential applications in the food industry and health and cosmetic markets (Barberousse et al., 2008).

Therapeutic Applications

The therapeutic applications of ferulic acid, a compound related to 4-methoxycinnoline, have been extensively studied. It shows potential in treating diabetes, cancer, and cardiovascular diseases, mainly due to its antioxidant and anti-inflammatory action. Ferulic acid also exhibits a variety of biological activities, including anticarcinogenic, antiallergic, antimicrobial, antiviral, hepatoprotective, metal chelation, and modulation of enzyme activity and gene expression (Babbar et al., 2021).

properties

IUPAC Name

4-methoxycinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-12-9-6-10-11-8-5-3-2-4-7(8)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPKWOIIQKBTFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00187582
Record name 4-Cinnolinyl methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00187582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxycinnoline

CAS RN

3397-78-2
Record name 4-Cinnolinyl methyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003397782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC158309
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158309
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Cinnolinyl methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00187582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CINNOLINYL METHYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QEG2E1A01C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
I Suzuki, T Nakashima - Chemical and Pharmaceutical Bulletin, 1964 - jstage.jst.go.jp
… This showed no depression of melting point on admixture with 4—methoxycinnoline 2-oxide. The following fraction eluted with CHCh containing 1% of MeOH. The solvent was …
Number of citations: 3 www.jstage.jst.go.jp
DE Ames, HR Ansari, ADG France… - Journal of the …, 1971 - pubs.rsc.org
… 4-Methoxycinnoline and a series of substituted 4methoxycinnolines showed predominant attack at N-2 (except for 4,7-dimethoxycinnoline). In most cases, the corresponding 1-methyl-4-…
Number of citations: 12 pubs.rsc.org
W Holzer, GA Eller, S Schonberger - Heterocycles, 2008 - holzer-group.at
… This finding is confirmed by comparison of the NMR spectroscopic data of 1 with those of the corresponding ‘fixed’O-methyl and N-methyl derivatives, ie 4-methoxycinnoline (3) and 1-…
Number of citations: 16 www.holzer-group.at
H LUND - IX. Polarography and reduction of substituted, 1957 - actachemscand.org
… As this is found for 2-methyl-4-hydroxycinnolinium chloride and for If, but not for 4-methoxycinnoline, the protonation preceding the reduction most probably is a protonation of the …
Number of citations: 47 actachemscand.org
W HOLZER, GA ELLER, S SCHÖNBERGER - Scientia Pharmaceutica, 2008 - mdpi.com
… Both the 13C- and the 15N-NMR chemical shifts of the cinnoline atoms in 2 resemble closely those found in 4-methoxycinnoline [4]. The 'inner salt' 5 can be easily distinguished from its …
Number of citations: 4 www.mdpi.com
OV Vinogradova, VN Sorokoumov… - Russian Chemical …, 2008 - Springer
… of 4 chlorocinnoline 2e, in addition, 4 methoxycinnoline 5e was obtained as one of the major … Interestingly that in the UV spectra of 4 chlorocinnoline 2e and 4 methoxycinnoline 5e, the …
Number of citations: 9 link.springer.com
K Schofield, JCE Simpson - Journal of the Chemical Society …, 1945 - pubs.rsc.org
… 165", as almost the sole product of reaction ; this was isomeric with the 4-methoxycinnoline (V… -4-methoxycinnoline (XI), and the isomers, m. p. 183" and 229", are accordingly formulated …
Number of citations: 3 pubs.rsc.org
GM Singerman - Chemistry of Heterocyclic Compounds …, 1973 - Wiley Online Library
This chapter contains sections titled: Part A. Cinnoline Part B. Alkyl‐ and Arylcinnolines Part C. Hydroxycinnolines Part D. Halocinnolines Part E. Alkoxy‐ and Aryloxycinnolines Part F. …
Number of citations: 12 onlinelibrary.wiley.com
JCE Simpson - Journal of the Chemical Society (Resumed), 1946 - pubs.rsc.org
… cit.), because 4-methoxycinnoline is decidedly more basic than 4-hydroxycinnoline (a suspension of the former in cold water dissolves immediately on addition of a
Number of citations: 4 pubs.rsc.org
AJ Boulton, IJ Fletcher, AR Katritzky - Journal of the Chemical Society …, 1971 - pubs.rsc.org
… Comparison of the UV spectrum with spectra of 4-methoxycinnoline and a compound which … Later, calculations using the pKu of 4-methoxycinnoline and of cinnolin-4-one indicated KT …
Number of citations: 3 pubs.rsc.org

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